6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile chemical properties
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile chemical properties
An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: Properties, Synthesis, and Applications
Introduction: The 7-Azaindole Scaffold in Modern Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structure, which is bioisosteric to indole, allows it to form key interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[1] The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties and hydrogen bonding capabilities of the molecule, offering distinct advantages over its indole counterpart.
This guide focuses on a specific, functionalized derivative: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . The introduction of a chlorine atom at the 6-position and a nitrile group at the 3-position creates a highly versatile intermediate. The chloro group serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of molecular diversity.[2][3] The electron-withdrawing nitrile group at the 3-position modulates the reactivity of the pyrrole ring and provides a functional group that can be further transformed or act as a key pharmacophoric element. This document provides a comprehensive overview of the known properties of the core scaffold and a scientifically grounded projection of the properties, synthesis, and reactivity of the target 3-carbonitrile derivative for researchers in drug discovery and chemical synthesis.
Physicochemical Properties
While extensive experimental data for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is not widely published, we can analyze the well-characterized parent scaffold, 6-Chloro-1H-pyrrolo[2,3-b]pyridine, and extrapolate the influence of the 3-carbonitrile moiety.
Core Scaffold: 6-Chloro-1H-pyrrolo[2,3-b]pyridine
The fundamental properties of the parent compound provide a baseline for understanding our target molecule.
| Property | Value | Source |
| CAS Number | 55052-27-2 | [4] |
| Molecular Formula | C₇H₅ClN₂ | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 170-175 °C | [5] |
| Boiling Point | 420.7±37.0 °C (Predicted) | [5] |
| Density | 1.42±0.1 g/cm³ (Predicted) | [5] |
| pKa | 6.76±0.40 (Predicted) | [5] |
Projected Influence of the 3-Carbonitrile Group
The addition of a strong electron-withdrawing nitrile group at the C3 position is expected to significantly alter the physicochemical properties:
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Molecular Weight and Formula: The molecular formula becomes C₈H₄ClN₃ with a molecular weight of 177.59 g/mol .
-
Polarity and Solubility: The nitrile group increases the molecular polarity, which may decrease its solubility in nonpolar organic solvents while potentially increasing it in polar aprotic solvents like DMF or DMSO.
-
Melting Point: The increased polarity and potential for dipole-dipole interactions would likely result in a higher melting point compared to the parent scaffold.
-
Acidity: The electron-withdrawing nature of the nitrile group would stabilize the conjugate base, making the N-H proton of the pyrrole ring more acidic (lower pKa) than that of the parent 6-chloro-7-azaindole.
Synthesis Strategies and Methodologies
A robust synthetic strategy is paramount for accessing this versatile building block. The synthesis can be logically approached in two stages: formation of the core 7-azaindole ring system, followed by the introduction of the carbonitrile functionality at the C3 position.
Part A: Synthesis of the 6-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold
One documented route to the core scaffold involves the simple hydrolysis of a carbamate-protected precursor, which is often commercially available.[6] This method is reliable and high-yielding.
Caption: Workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine[6]
-
Reaction Setup: Dissolve Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) in methanol (approx. 0.05 M concentration).
-
Hydrolysis: To the stirred solution, add 1N aqueous sodium hydroxide solution (approx. 7.3 eq).
-
Reaction: Allow the mixture to stir at room temperature for approximately 6 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization and Precipitation: Neutralize the remaining aqueous residue with a saturated sodium bicarbonate solution until the product precipitates out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with deionized water and dry thoroughly under vacuum to afford the pure 6-chloro-1H-pyrrolo[2,3-b]pyridine.
Part B: Projected Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introducing a functional group at the C3 position of an indole or azaindole is most commonly achieved via electrophilic substitution. The Vilsmeier-Haack reaction is an exemplary choice for installing a formyl group, which can then be readily converted to a nitrile.
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reaction: This reaction is chosen because the C3 position of the 7-azaindole ring is electron-rich and highly susceptible to electrophilic attack, similar to indole. The Vilsmeier reagent (chloromethyleniminium ion) is a mild electrophile perfectly suited for this transformation.
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Aldehyde to Nitrile Conversion: Converting the intermediate aldehyde to the nitrile via an oxime is a robust, high-yielding, two-step, one-pot process. Using hydroxylamine hydrochloride forms the oxime, and a subsequent dehydrating agent like acetic anhydride or a dedicated reagent like copper(II) acetate provides the final nitrile.
Caption: Proposed two-part synthesis of the target molecule.
Hypothetical Protocol: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add anhydrous DMF (3.0 eq) and slowly add phosphorus oxychloride (POCl₃, 1.2 eq). Stir for 30 minutes.
-
Formylation: Dissolve 6-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to ~40-50 °C until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify with cold aqueous NaOH solution to hydrolyze the intermediate and precipitate the aldehyde.
-
Isolation: Filter the solid, wash with water, and dry to obtain 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
-
Nitrile Formation: Dissolve the crude aldehyde (1.0 eq) in a suitable solvent like pyridine or ethanol. Add hydroxylamine hydrochloride (1.5 eq).
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Reaction: Heat the mixture to reflux until oxime formation is complete (monitored by TLC).
-
Dehydration: Cool the mixture slightly and add acetic anhydride (2-3 eq). Return to reflux to drive the dehydration to the nitrile.
-
Final Purification: After cooling, perform an appropriate aqueous workup and extract the product with an organic solvent. Purify the crude product by silica gel column chromatography to yield the target carbonitrile.
Chemical Reactivity and Spectroscopic Profile
The dual functionality of the chloro and nitrile groups on the 7-azaindole core dictates its reactivity and potential for further derivatization.
Caption: Key reactive sites on the target molecule.
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N1-Position: The pyrrole nitrogen can be deprotonated with a base and subsequently alkylated, arylated, or protected with groups like SEM-Cl to improve solubility or prevent side reactions.[7]
-
C3-Position: The nitrile group is a versatile handle. It can be hydrolyzed under acidic or basic conditions to the corresponding amide or carboxylic acid. It can also be reduced to a primary amine.
-
C6-Position: The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the facile installation of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships.[8]
Predicted Spectroscopic Data
A plausible spectroscopic profile can be predicted based on established principles.[9][10][11]
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¹H NMR: The spectrum would show distinct signals in the aromatic region (7.0-8.5 ppm). The proton at C2 would be a singlet significantly downfield due to the anisotropic effect of the adjacent nitrile. The protons at C4 and C5 would appear as doublets, coupled to each other. The pyrrole N-H would likely be a broad singlet above 10 ppm.
-
¹³C NMR: Expect to see 8 distinct carbon signals. The nitrile carbon would appear around 115-120 ppm. The carbon bearing the chlorine (C6) would be in the aromatic region, and its chemical shift would be characteristic.
-
IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity C≡N stretch around 2230 cm⁻¹, a broad N-H stretch from the pyrrole ring around 3300-3400 cm⁻¹, and aromatic C-H and C=C/C=N stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
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Mass Spectrometry: The molecular ion (M⁺) peak would be at m/z 177. An M+2 peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak would be a definitive indicator of the presence of a single chlorine atom.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors.[12] Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers.
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Scaffold for Kinase Inhibitors: This framework is adept at fitting into the ATP-binding pocket of many kinases. The N7 of the pyridine ring and the N1-H of the pyrrole ring often act as crucial hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region.
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Vector for Chemical Probes: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as an ideal starting point for building focused libraries of compounds. The C6-chloro position allows for the exploration of the solvent-exposed region of a binding pocket, while modifications at the C3-nitrile can fine-tune interactions in another vector. This is particularly relevant in the development of inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR).[12]
Safety and Handling
Based on the aggregated GHS information for the parent compound, 6-Chloro-1H-pyrrolo[2,3-b]pyridine, appropriate safety precautions are necessary.[4]
-
Hazards:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
-
Precautions:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Researchers should handle 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with at least the same level of caution, recognizing that organic nitriles can carry additional toxicity risks. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile stands as a high-value, strategically functionalized building block for chemical synthesis and pharmaceutical research. While detailed experimental characterization is sparse in the public domain, its properties and reactivity can be confidently predicted from the well-understood chemistry of its 7-azaindole core. The orthogonal reactivity of the chloro and nitrile groups provides chemists with powerful tools to construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The synthetic routes and technical insights provided in this guide are intended to empower researchers to effectively utilize this potent intermediate in their discovery programs.
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